(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid
Description
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted at the 2-position with a diethylamino-methyl group. The boronic acid (-B(OH)₂) moiety enables reversible covalent interactions with diols, making it valuable in Suzuki-Miyaura cross-coupling reactions, sensor development, and medicinal chemistry . The diethylamino group enhances solubility in organic solvents and may influence electronic properties, while the fluorine atom at the 4-position contributes to steric and electronic modulation .
Properties
IUPAC Name |
[2-(diethylaminomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSMMUPEHUJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193236 | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-86-4 | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[(diethylamino)methyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated phenylboronic acid, with diethylamine under basic conditions.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters or boranes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid involves its interaction with specific molecular targets:
Proteasome Inhibition: The boronic acid group can form a reversible covalent bond with the active site of proteasomes, inhibiting their activity and leading to the accumulation of proteins within cells. This mechanism is particularly relevant in cancer therapy, where proteasome inhibition can induce apoptosis in cancer cells.
Enzyme Inhibition: The compound can also inhibit other enzymes by interacting with their active sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Functional Differences
Key structural analogs include compounds with variations in substituent groups, fluorine positioning, and amino group modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives
Key Findings from Comparative Studies
Fluorine at the 4-position reduces steric hindrance compared to 3,5-difluoro or 2,4,6-trifluoro analogs, facilitating cross-coupling reactions .
Biological Activity: Boronic acids with ortho-substituted amino groups (e.g., diethylamino-methyl) show improved binding to fungal histone deacetylases (HDACs) compared to para-substituted analogs. For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, comparable to trichostatin A .
Sensor Applications: The diethylamino group in the target compound suppresses fluorescence in free states but enhances quantum yield upon boronate ester formation, a property exploited in sensors like BITQ . Dimethylamino analogs exhibit weaker electron-donating effects, reducing sensor sensitivity .
Synthetic Utility: Fluorophenyl boronic acids are widely used in Suzuki reactions. The diethylamino-methyl substituent in the target compound may stabilize intermediates via intramolecular coordination, improving reaction yields compared to simpler fluorophenyl analogs .
Challenges and Limitations
- Solubility: While the diethylamino group enhances organic solubility, it may reduce aqueous solubility, limiting biomedical applications .
- Stability : Boronic acids with electron-rich substituents are prone to protodeboronation under acidic conditions, requiring optimized reaction protocols .
Biological Activity
(2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is substituted with a fluorine atom and a diethylamino group. This configuration enhances its solubility and reactivity, allowing it to participate in various biochemical interactions.
The mechanism of action for (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with target proteins, particularly enzymes. The boronic acid moiety can interact with serine or cysteine residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the diethylamino group may facilitate interactions through hydrogen bonding and electrostatic interactions.
Enzyme Inhibition
Research indicates that boronic acids can serve as effective enzyme inhibitors. For instance, studies have shown that compounds like (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid can inhibit proteases by binding to their active sites. This inhibition can lead to altered cellular processes, including apoptosis in cancer cells.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Serine Protease | Competitive | 12.5 |
| Cysteine Protease | Non-competitive | 8.3 |
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific proteases involved in tumor progression has been documented, suggesting a potential role in cancer therapy.
- Case Study : In vitro studies demonstrated that (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid significantly reduced the viability of breast cancer cell lines by inducing apoptosis through protease inhibition.
Toxicity and Safety Profile
Boronic acids are generally considered low in toxicity. Studies have indicated that (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid exhibits minimal cytotoxic effects on normal human cell lines at therapeutic concentrations, making it a safer alternative for drug development compared to traditional chemotherapeutics.
Applications in Drug Development
Given its biological activity, (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid is being explored as a scaffold for developing new therapeutic agents. Its structural modifications could lead to compounds with enhanced potency and selectivity against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
